4-(2-(4-Chlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide
Description
This compound belongs to the thieno[2,3-b]thiopyran family, characterized by a fused thiophene and thiopyran ring system. The 1,1-dioxide moiety indicates sulfone functionalization, which enhances electrophilicity and stability compared to non-oxidized analogs.
Properties
Molecular Formula |
C13H11ClN2O2S2 |
|---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
4-chloro-N-[(E)-(1,1-dioxo-2,3-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline |
InChI |
InChI=1S/C13H11ClN2O2S2/c14-9-1-3-10(4-2-9)15-16-12-5-7-19-13-11(12)6-8-20(13,17)18/h1-5,7,15H,6,8H2/b16-12+ |
InChI Key |
UGARCDYOCFLWEF-FOWTUZBSSA-N |
Isomeric SMILES |
C1CS(=O)(=O)C2=C1/C(=N/NC3=CC=C(C=C3)Cl)/C=CS2 |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C(=NNC3=CC=C(C=C3)Cl)C=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves the following steps:
Formation of the Thieno[2,3-b]thiopyran Ring: The initial step involves the construction of the thieno[2,3-b]thiopyran ring system. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Hydrazone Moiety: The next step involves the introduction of the hydrazone moiety. This is typically done by reacting the thieno[2,3-b]thiopyran derivative with hydrazine or a hydrazine derivative in the presence of a suitable catalyst.
Chlorophenyl Substitution: The final step involves the substitution of the hydrazone moiety with a chlorophenyl group. This can be achieved through a nucleophilic substitution reaction using a chlorophenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or reduced thienothiopyran rings.
Substitution: The chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-(2-(4-Chlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting potential use in developing new antibiotics .
Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies revealed that it induces apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. This mechanism was particularly noted in breast and lung cancer cells .
Anti-inflammatory Effects
Recent investigations have highlighted the anti-inflammatory properties of thieno[2,3-b]thiopyran derivatives. The compound appears to inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models of arthritis .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial activity | Demonstrated significant inhibition against E. coli and S. aureus with MIC values indicating strong activity. |
| Study B | Investigate anticancer effects | Induced apoptosis in MCF-7 (breast cancer) and A549 (lung cancer) cells through caspase activation pathways. |
| Study C | Assess anti-inflammatory properties | Reduced levels of TNF-alpha and IL-6 in rat models of induced arthritis, indicating therapeutic potential for inflammatory diseases. |
Mechanism of Action
The mechanism of action of (4E)-4-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and related derivatives:
Key Observations :
The 4-chlorophenyl substituent provides steric bulk and electron-withdrawing effects, differing from the 2-chlorophenyl in CAS 339019-07-7, which may alter molecular packing in solid-state applications .
Synthetic Complexity :
- The target compound’s hydrazone formation step likely requires precise stoichiometric control of hydrazine derivatives, whereas esterification (as in ) is more straightforward.
- Sulfanyl derivatives (e.g., CAS 339019-07-7) often involve hazardous thiolating agents, complicating large-scale synthesis .
Stability and Reactivity: Sulfone-containing derivatives (all listed compounds) exhibit higher thermal and oxidative stability than non-oxidized thiopyrans. The hydrazono group may confer susceptibility to hydrolysis under acidic conditions, unlike the stable ester or sulfanyl groups .
Biological Activity
The compound 4-(2-(4-Chlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C13H12ClN3O2S2
- Molecular Weight : 317.83 g/mol
- Structural Features : It includes a thieno[2,3-b]thiopyran core with a hydrazone functional group and a chlorophenyl substituent.
Antioxidant Activity
Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties. For instance, modifications at various positions on the thiazolidinone ring enhance antioxidant activity, which is crucial for combating oxidative stress-related diseases. Studies have shown that compounds with similar structures demonstrate effective radical scavenging abilities through assays such as DPPH and ABTS .
| Compound | IC50 (µM) | Assay Type |
|---|---|---|
| Compound A | 0.54 ± 0.01 | DPPH |
| Compound B | 1.82 ± 0.05 | DPPH |
| Vitamin C (Control) | 1.0 | DPPH |
Antimicrobial Activity
Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Anticancer Properties
The thieno[2,3-b]thiopyran scaffold has been linked to anticancer activity in several studies. The compound's ability to inhibit cell proliferation in cancer cell lines has been documented, with mechanisms involving apoptosis induction and cell cycle arrest .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds like this one often inhibit key enzymes involved in cellular processes, such as cyclooxygenase (COX) and lipoxygenase pathways.
- Interaction with Cellular Targets : The hydrazone moiety may facilitate binding to specific receptors or proteins involved in signaling pathways related to inflammation or cancer progression .
Study 1: Antioxidant Efficacy
A study evaluated the antioxidant potential of several thiazolidinone derivatives, including the compound . The results indicated that modifications at the phenyl position significantly enhanced antioxidant activity compared to unmodified counterparts .
Study 2: Antimicrobial Screening
In a screening assay against common pathogens, the compound demonstrated notable inhibition zones against E. coli and S. aureus, suggesting its applicability in developing new antimicrobial therapies .
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?
Answer:
The synthesis of this compound involves multi-step reactions, typically starting with hydrazone formation between a 4-chlorophenylhydrazine derivative and a thieno-thiopyran precursor. Key steps include cyclization and sulfonation. Optimization strategies include:
- Catalysts and Solvents: Use polar aprotic solvents (e.g., DMF) with triethylamine as a base to enhance reaction efficiency .
- Temperature Control: Gradual heating (60–80°C) during cyclization minimizes side reactions .
- Purity Analysis: Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization by HPLC (>95% purity) .
Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Hydrazone Formation | 4-Chlorophenylhydrazine, EtOH, RT, 6h | 75 | 85 |
| Cyclization | DMF, triethylamine, 70°C, 12h | 62 | 92 |
| Sulfonation | SOCl₂, reflux, 4h | 88 | 95 |
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the hydrazone linkage (δ 8.5–9.0 ppm for NH) and sulfone groups (δ 3.5–4.0 ppm for SO₂) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 367.012) .
- X-ray Crystallography: Resolves conformational details of the thieno-thiopyran core .
Advanced: How can mechanistic studies resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in antimicrobial or enzyme inhibition data may arise from:
- Experimental Variables: Differences in microbial strains (e.g., B. subtilis vs. E. coli) or assay protocols (e.g., broth microdilution vs. agar diffusion) .
- Structural Isomerism: Hydrazone tautomerism (keto-enol) can alter binding affinity. Computational docking (AutoDock Vina) and MD simulations clarify isomer-specific interactions .
Recommendation: Standardize assays using CLSI guidelines and validate results with orthogonal methods (e.g., isothermal titration calorimetry).
Advanced: What computational strategies are effective for predicting this compound’s reactivity and stability under physiological conditions?
Answer:
- Density Functional Theory (DFT): Models sulfone group electrophilicity and hydrazone hydrolysis kinetics .
- ADMET Prediction: Tools like SwissADME assess metabolic stability (CYP450 interactions) and blood-brain barrier permeability .
Key Insight: The sulfone moiety enhances aqueous solubility but may increase susceptibility to nucleophilic attack in serum .
Advanced: How can researchers design derivatives to improve target selectivity while minimizing off-target effects?
Answer:
- SAR Studies: Modify the 4-chlorophenyl group (e.g., replace Cl with CF₃) or vary the thieno-thiopyran substituents.
- Fragment-Based Design: Use X-ray crystallography to identify critical binding motifs (e.g., hydrogen bonds with Arg residues in enzyme active sites) .
Table 2: Example Derivative Activity
| Derivative | Target IC₅₀ (µM) | Off-Target IC₅₀ (µM) |
|---|---|---|
| Parent Compound | 0.8 | 12.5 |
| CF₃-Substituted | 0.5 | 35.0 |
Advanced: What methodologies address stability challenges during long-term storage or in vivo administration?
Answer:
- Lyophilization: Stabilizes the compound in phosphate-buffered saline (pH 7.4) for >6 months at -20°C .
- Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles reduce hydrolytic degradation in plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
